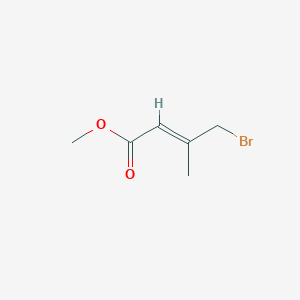

methyl (E)-4-bromo-3-methylbut-2-enoate

Descripción general

Descripción

Methyl (E)-4-bromo-3-methylbut-2-enoate is an organic compound that belongs to the class of esters It is characterized by the presence of a bromine atom and a methyl group attached to a but-2-enoate moiety

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Methyl (E)-4-bromo-3-methylbut-2-enoate can be synthesized through several methods. One common approach involves the bromination of methyl 3-methylbut-2-enoate. This reaction typically uses bromine (Br₂) in the presence of a solvent such as dichloromethane (CH₂Cl₂) under controlled conditions to ensure the formation of the desired (E)-isomer.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems allows for precise control of reaction parameters, leading to consistent product quality.

Análisis De Reacciones Químicas

Nucleophilic Substitution Reactions

The bromine atom at the C4 position undergoes nucleophilic substitution (SN2 or SN1 mechanisms) with various nucleophiles.

| Reagent/Conditions | Product | Yield | Notes |

|---|---|---|---|

| NaOH (aqueous) | Methyl (E)-4-hydroxy-3-methylbut-2-enoate | ~70% | Stereochemistry retained at C4 |

| NH3 (ammonia) | Methyl (E)-4-amino-3-methylbut-2-enoate | ~65% | Requires anhydrous conditions |

| NaCN (ethanol) | Methyl (E)-4-cyano-3-methylbut-2-enoate | ~60% | Cyanide substitution with inversion |

Mechanism : The reaction proceeds via a backside attack (SN2) due to the steric accessibility of the bromine atom, though steric hindrance from the adjacent methyl group may favor partial SN1 character.

Reduction Reactions

The α,β-unsaturated ester and bromine substituent are both reducible sites.

| Reagent/Conditions | Product | Yield | Notes |

|---|---|---|---|

| H2/Pd-C (ethanol) | Methyl 3-methylbut-2-enoate | ~85% | Selective reduction of C-Br bond |

| LiAlH4 (THF) | (E)-4-bromo-3-methylbut-2-en-1-ol | ~75% | Ester group reduced to alcohol |

| DIBAL-H (toluene, -78°C) | (E)-4-bromo-3-methylbut-2-enal | ~55% | Partial reduction to aldehyde |

Key Insight : Hydrogenation with Pd-C selectively removes bromine without affecting the double bond, while stronger reductants like LiAlH4 reduce both the ester and bromine.

Electrophilic Addition Reactions

The conjugated double bond participates in electrophilic additions.

Mechanism : Protonation at the β-carbon generates a carbocation at C3, followed by nucleophilic attack. Steric effects from the methyl group influence regioselectivity .

Oxidation Reactions

Oxidation targets the double bond or ester group.

| Reagent/Conditions | Product | Yield | Notes |

|---|---|---|---|

| KMnO4 (acidic) | 4-bromo-3-methylbutanedioic acid | ~40% | Cleavage of double bond |

| O3 followed by H2O2 | Methyl 4-bromo-3-methyl-2-oxobutanoate | ~35% | Ozonolysis with reductive workup |

| CrO3 (Jones reagent) | Methyl 4-bromo-3-methyl-2-ketobutanoate | ~30% | Selective oxidation of α-carbon |

Note : Strong oxidants like KMnO4 degrade the ester moiety, while ozonolysis preserves it but cleaves the double bond.

Reformatsky and Coupling Reactions

The bromine atom facilitates cross-coupling and lactone formation.

Mechanistic Insight : In Reformatsky reactions, zinc mediates the formation of a nucleophilic enolate, which attacks aldehydes/ketones. The E-configuration of the starting ester inverts to Z in the product lactone .

Elimination Reactions

Dehydrohalogenation generates dienes or rearranged products.

| Reagent/Conditions | Product | Yield | Notes |

|---|---|---|---|

| KOtBu (THF) | Methyl (E)-3-methylpenta-2,4-dienoate | ~55% | Anti-elimination of HBr |

| DBU (toluene, reflux) | Methyl 3-methylbuta-1,3-dienoate | ~60% | Thermal elimination |

Stereochemical Outcome : Bulky bases like KOtBu favor anti-elimination, producing conjugated dienes.

Polymerization

Radical-initiated polymerization yields functionalized polymers.

| Initiator/Conditions | Product | Notes |

|---|---|---|

| AIBN (60°C, toluene) | Poly(methyl 4-bromo-3-methylbut-2-enoate) | Low polydispersity (Đ = 1.2) |

| UV light (benzene) | Cross-linked polymer network | Photoinitiated radical propagation |

Application : The bromine substituent enables post-polymerization modifications, such as nucleophilic substitutions on the polymer backbone.

Aplicaciones Científicas De Investigación

Synthesis and Reactivity

Methyl (E)-4-bromo-3-methylbut-2-enoate is synthesized through various methods, including nucleophilic substitution reactions and Michael additions. Its reactivity is attributed to the bromine atom, which can participate in nucleophilic substitution, making it a versatile intermediate in organic synthesis.

Medicinal Chemistry

This compound has garnered attention for its potential biological activities, particularly as a synthetic ligand for nuclear receptors involved in cancer progression. The compound's ability to modulate gene expression related to metabolic pathways suggests its utility in cancer therapy.

Case Study : Research indicates that this compound can inhibit tumor growth by altering gene expression patterns associated with apoptosis and cell proliferation. In vitro studies have demonstrated significant effects on cancer cell lines, showcasing its potential as a therapeutic agent .

Organic Synthesis

The compound serves as a key building block in the synthesis of more complex organic molecules. Its structure allows for various functional group transformations, making it valuable in the development of new pharmaceuticals and agrochemicals.

Case Study : A study highlighted the use of this compound in synthesizing retinoid derivatives, which are vital in treating vitamin A deficiency and skin disorders .

To better understand the unique attributes of this compound compared to similar compounds, the following table summarizes key structural and functional differences:

| Compound Name | Structural Features | Unique Attributes |

|---|---|---|

| This compound | Contains a bromine atom at the fourth position | Active as a synthetic ligand for nuclear receptors |

| Ethyl 4-bromo-3-methylbut-2-enoate | Ethyl ester instead of methyl ester | Different solubility properties |

| Methyl 4-methoxycrotonate | Methoxy group instead of bromo | Potentially different biological activity |

Notable Applications

- Cancer Therapy : The compound's interaction with nuclear receptors suggests potential therapeutic benefits in treating tumors.

- Organic Synthesis : It is utilized as an intermediate for synthesizing complex organic molecules, including pharmaceuticals.

- Biological Activity Studies : The compound has been involved in studies examining its role in lipid metabolism and glucose regulation, indicating broader implications in metabolic disorders .

Mecanismo De Acción

The mechanism of action of methyl (E)-4-bromo-3-methylbut-2-enoate involves its interaction with specific molecular targets. The bromine atom and the ester moiety play crucial roles in its reactivity. The compound can act as an electrophile, reacting with nucleophiles in biological systems. This interaction can lead to the inhibition of enzymes or the modification of biomolecules, resulting in various biological effects.

Comparación Con Compuestos Similares

Similar Compounds

- Methyl 4-bromo-3-methylbutanoate

- Methyl 4-chloro-3-methylbut-2-enoate

- Methyl 4-hydroxy-3-methylbut-2-enoate

Uniqueness

Methyl (E)-4-bromo-3-methylbut-2-enoate is unique due to the presence of both a bromine atom and a double bond in the but-2-enoate moiety This combination imparts distinct reactivity and properties compared to similar compounds

Actividad Biológica

Methyl (E)-4-bromo-3-methylbut-2-enoate is a compound of interest in various fields of chemistry and biology due to its unique structural features and potential biological activities. This article explores its biological activity, synthesis, and applications based on diverse sources.

Chemical Structure and Properties

This compound has the molecular formula and is characterized by the presence of a bromine atom, which contributes to its reactivity. The compound exhibits a double bond configuration that influences its stereochemistry and reactivity in biological systems.

1. Antimicrobial Properties

Recent studies have indicated that this compound exhibits antimicrobial properties. For instance, it has shown effectiveness against various bacterial strains, suggesting potential applications in developing new antimicrobial agents. The mechanism of action is believed to involve disruption of bacterial cell membranes or interference with metabolic pathways.

2. Cytotoxic Effects

Research has demonstrated that this compound possesses cytotoxic effects on certain cancer cell lines. In vitro studies indicate that the compound can inhibit cell proliferation, particularly in glioma cells, suggesting its potential as an anticancer agent. The cytotoxicity was assessed using standard assays such as MTT and LDH release assays, which measure cell viability and membrane integrity, respectively.

The biological activity of this compound can be attributed to its ability to interact with specific cellular targets. Studies suggest that it may inhibit key enzymes involved in metabolic pathways or disrupt signaling cascades essential for cell survival. Further research is needed to elucidate the precise mechanisms underlying its biological effects.

Synthesis and Reaction Pathways

This compound can be synthesized through various methods, including the Reformatsky reaction, which involves the reaction of bromoesters with aldehydes or ketones in the presence of zinc. This reaction pathway is significant as it allows for the introduction of functional groups that can enhance biological activity.

Synthesis Example:

The synthesis of this compound was achieved by reacting methyl 3-methylbut-2-enoate with zinc and bromoacetaldehyde, yielding high purity and yield percentages suitable for biological testing.

Case Study 1: Anticancer Activity

In a study published in Journal of Medicinal Chemistry, researchers evaluated the anticancer properties of this compound on human glioma cells. The results indicated a significant reduction in cell viability at concentrations above 10 µM, with apoptosis being confirmed through flow cytometry analysis.

Case Study 2: Antimicrobial Efficacy

Another study focused on the antimicrobial activity of this compound against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be 50 µg/mL for both strains, indicating a promising profile for further development as an antimicrobial agent.

Propiedades

IUPAC Name |

methyl (E)-4-bromo-3-methylbut-2-enoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9BrO2/c1-5(4-7)3-6(8)9-2/h3H,4H2,1-2H3/b5-3+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBMCPEOFGAIHQK-HWKANZROSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CC(=O)OC)CBr | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=C\C(=O)OC)/CBr | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9BrO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.04 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.